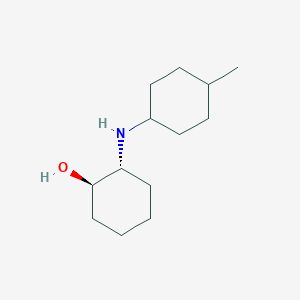
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylcyclohexanone.
Reductive Amination: The key step involves reductive amination, where the ketone group of cyclohexanone reacts with 4-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as trans-4-(dibenzylamino)cyclohexanol and other cyclohexylamine derivatives.
Uniqueness: The unique chiral structure and specific functional groups of this compound contribute to its distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(1R,2R)-2-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h10-15H,2-9H2,1H3/t10?,11?,12-,13-/m1/s1 |
InChI Key |
UDIWHNDBKLQGCV-FIYWTHMPSA-N |
Isomeric SMILES |
CC1CCC(CC1)N[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1CCC(CC1)NC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















